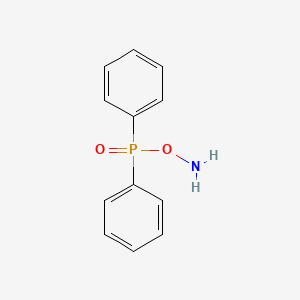

O-DIPHENYLPHOSPHINYLHYDROXYLAMINE

Übersicht

Beschreibung

O-(Diphenylphosphinyl)hydroxylamine is a useful research compound. Its molecular formula is C12H12NO2P and its molecular weight is 233.2 g/mol. The purity is usually 95%.

The exact mass of the compound O-(Diphenylphosphinyl)hydroxylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality O-(Diphenylphosphinyl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(Diphenylphosphinyl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Elektrophile Aminierung

O-Diphenylphosphinylhydroxylamin hat sich als ein bemerkenswertes elektrophile Aminierungsmittel erwiesen. Es ermöglicht die Einführung von Aminogruppen in organische Moleküle, was eine grundlegende Transformation bei der Synthese von Aminen darstellt. Diese Verbindung ermöglicht stereo- und regioselektive C–N-Bindungsbildungsreaktionen ohne die Notwendigkeit teurer Metallkatalysatoren .

Synthese Stickstoffhaltiger Heterocyclen

Die Verbindung wird bei der Synthese stickstoffhaltiger Heterocyclen verwendet, die Kernstrukturen in vielen Arzneimitteln und Agrochemikalien sind. Ihre Fähigkeit, als Quelle für die Aminogruppe zu dienen, unterstützt intramolekulare Cyclisierungen, die zur Bildung verschiedener heterocyclischer Verbindungen führen .

Peptidsynthese

Bei der Peptidsynthese kann O-Diphenylphosphinylhydroxylamin verwendet werden, um Aminogruppen an bestimmten Stellen in der Peptidkette einzuführen. Dies ist besonders nützlich bei der Synthese modifizierter Peptide, die eine präzise Platzierung von funktionellen Gruppen erfordern .

N-N-Bindungsbildung

Dieses Reagenz ist auch an der Bildung von N-N-Bindungen beteiligt, die für die Herstellung vieler organischer Verbindungen, einschließlich Hydrazinen und Azide, unerlässlich sind. Diese Verbindungen finden Anwendungen von Pharmazeutika bis hin zur Materialwissenschaft .

O-N-Bindungsbildung

O-Diphenylphosphinylhydroxylamin ist wirksam bei der Bildung von O-N-Bindungen, die bei der Synthese von Oximen wichtig sind. Oxime sind wertvolle Zwischenprodukte bei der Herstellung von Aminen, Amiden und anderen stickstoffhaltigen Verbindungen .

S-N-Bindungsbildung

Die Verwendbarkeit der Verbindung erstreckt sich auf die Bildung von S-N-Bindungen, die zur Synthese von Thioamiden und anderen Schwefel-Stickstoff-Verbindungen beitragen. Diese sind in verschiedenen chemischen Industrien wichtig, einschließlich der Entwicklung bestimmter Polymertypen .

Schutz von Hydroxylgruppen

In der organischen Synthese sind Schutzgruppen oft notwendig, um unerwünschte Reaktionen zu verhindern. O-Diphenylphosphinylhydroxylamin kann als Schutzgruppe für Hydroxylfunktionalitäten dienen und diese während komplexer Syntheseverfahren schützen .

Anwendungen in der analytischen Chemie

Aufgrund seiner einzigartigen chemischen Eigenschaften kann O-Diphenylphosphinylhydroxylamin in der analytischen Chemie für den selektiven Nachweis und die Quantifizierung bestimmter chemischer Spezies verwendet werden. Seine Reaktivität mit bestimmten funktionellen Gruppen macht es zu einem wertvollen Werkzeug für analytische Assays .

Wirkmechanismus

Target of Action

O-Diphenylphosphinylhydroxylamine, also known as O-(Diphenylphosphinyl)hydroxylamine or (Aminooxy)diphenylphosphine oxide, is a versatile reagent used in organic synthesis . Its primary targets are stable carbanions and Grignard reagents .

Mode of Action

This compound acts as an electrophilic aminating agent . It facilitates stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations . This means it can interact with its targets to form new bonds, leading to the creation of new compounds.

Biochemical Pathways

It’s known that this compound plays a crucial role in various organic synthesis reactions, including the formation of new c-n, n-n, o-n, and s-n bonds . These reactions can lead to significant changes in the biochemical pathways of the system where they occur.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a predicted density of 125±01 g/cm3 . It’s slightly soluble in DMSO and very slightly soluble in methanol when sonicated .

Result of Action

The result of this compound’s action is the formation of new compounds through various bond-formation reactions . It’s used in the synthesis of a variety of products, such as trans-amide n-propyl and aldehyde ketone .

Action Environment

It should be stored in a dry, sealed container, away from heat sources . These environmental factors can influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

O-(Diphenylphosphinyl)hydroxylamine plays a crucial role in biochemical reactions as an electrophilic aminating agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of C–N, N–N, O–N, and S–N bonds. These interactions are essential for stereo- and regioselective bond-formation reactions and intra-molecular cyclizations without the need for expensive metal catalysts . The compound’s ability to act as a source of the amino group makes it valuable in biochemical research.

Cellular Effects

O-(Diphenylphosphinyl)hydroxylamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by facilitating the formation of specific bonds, which can alter cellular activities. The compound’s impact on cell signaling pathways and gene expression can lead to changes in cellular metabolism, affecting overall cell function .

Molecular Mechanism

At the molecular level, O-(Diphenylphosphinyl)hydroxylamine exerts its effects through binding interactions with biomolecules. It acts as an electrophilic aminating agent, facilitating the formation of bonds between different atoms. This compound can inhibit or activate enzymes, leading to changes in gene expression and cellular activities. The precise mechanism involves the substitution of oxygen with good leaving groups, enabling the formation of various bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of O-(Diphenylphosphinyl)hydroxylamine can change over time. The compound is known to be stable and can be stored at room temperature for extended periods. Its stability and degradation may vary depending on the specific conditions of the experiment. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity .

Dosage Effects in Animal Models

The effects of O-(Diphenylphosphinyl)hydroxylamine vary with different dosages in animal models. At lower doses, the compound may facilitate specific biochemical reactions without causing adverse effects. At higher doses, toxic or adverse effects may be observed, indicating a threshold for safe usage. Studies have shown that the compound’s impact on cellular function and metabolism can be dose-dependent .

Metabolic Pathways

O-(Diphenylphosphinyl)hydroxylamine is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role as an electrophilic aminating agent allows it to participate in the formation of bonds between different atoms, affecting metabolic flux and metabolite levels. These interactions are crucial for the compound’s function in biochemical research .

Transport and Distribution

Within cells and tissues, O-(Diphenylphosphinyl)hydroxylamine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s ability to interact with specific transporters and binding proteins is essential for its distribution within biological systems .

Subcellular Localization

O-(Diphenylphosphinyl)hydroxylamine’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The compound’s localization within the cell is crucial for its role in facilitating biochemical reactions and influencing cellular processes .

Eigenschaften

IUPAC Name |

O-diphenylphosphorylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12NO2P/c13-15-16(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJECIYLGISUNRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449717 | |

| Record name | O-DIPHENYLPHOSPHINYLHYDROXYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72804-96-7 | |

| Record name | O-(Diphenylphosphinyl)hydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072804967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DIPHENYLPHOSPHINYLHYDROXYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(Diphenylphosphinyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-(DIPHENYLPHOSPHINYL)HYDROXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O9PF20T75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

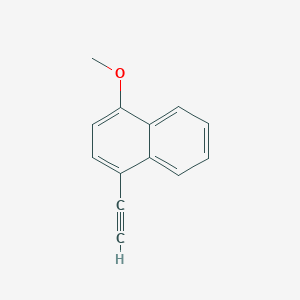

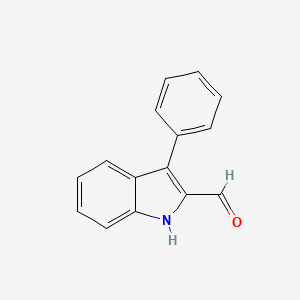

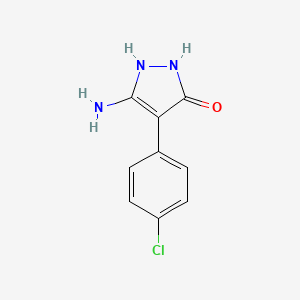

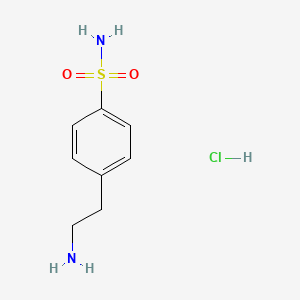

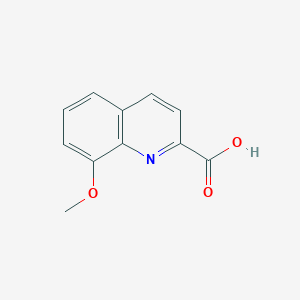

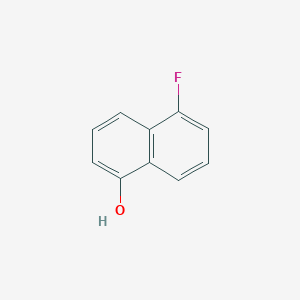

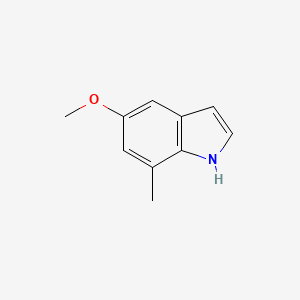

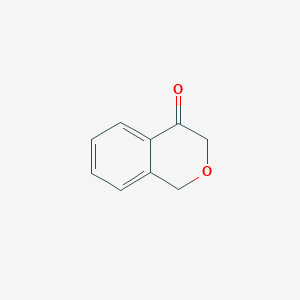

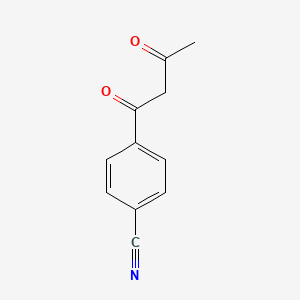

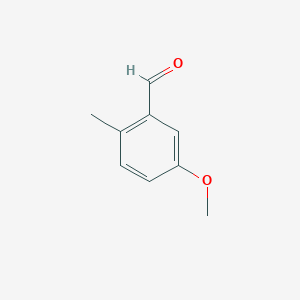

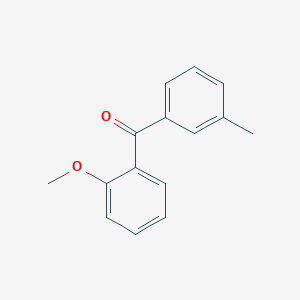

Synthesis routes and methods I

Procedure details

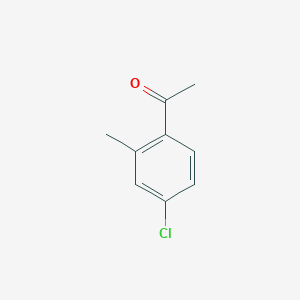

Synthesis routes and methods II

Procedure details

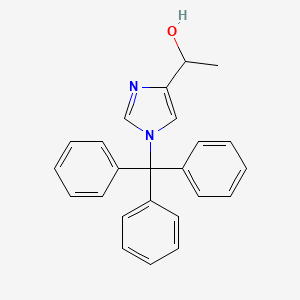

Synthesis routes and methods III

Procedure details

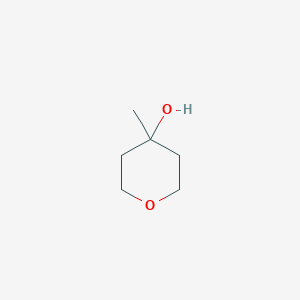

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.